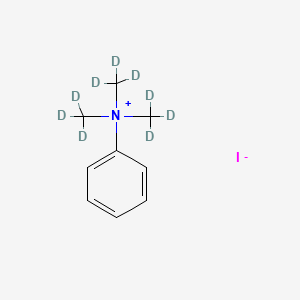
Raclopride-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raclopride-d5 Hydrochloride is the deuterium labeled Raclopride . Raclopride is a dopamine D2/D3 receptor antagonist, which binds to D2 and D3 receptors with dissociation constants (Kis) of 1.8 nM and 3.5 nM, respectively . It has a very low affinity for D1 and D4 receptors with Kis of 18000 nM and 2400 nM, respectively .
Synthesis Analysis
The synthesis of Raclopride-d5 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Raclopride-d5 Hydrochloride is 352.27 . Its formula is C15H16D5Cl3N2O3 . The SMILES representation of its structure isC(NC[C@H]1N(C(C([2H])([2H])[2H])([2H])[2H])CCC1)(=O)C2=C(OC)C(Cl)=CC(Cl)=C2O.Cl . Physical And Chemical Properties Analysis
Raclopride-d5 Hydrochloride has a molecular weight of 352.27 and a formula of C15H16D5Cl3N2O3 . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Radioligand Binding Studies
Raclopride and its derivatives, including isotopically labeled forms like Raclopride-d5 Hydrochloride , are primarily used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies as radioligands. These compounds bind selectively to dopamine D2 receptors , making them invaluable in the study of neurological disorders, such as Parkinson's disease, schizophrenia, and other conditions associated with dopaminergic dysfunction. For instance, Laruelle (2000) discusses the application of Raclopride in imaging techniques to measure acute fluctuations in dopamine synaptic concentration, highlighting its utility in dynamic measurements of neurotransmission, which could be inferred as a potential application for Raclopride-d5 Hydrochloride in similar research contexts (Laruelle, 2000).
Neuropharmacological Research
In neuropharmacological research, compounds like Raclopride-d5 Hydrochloride can be used to understand the pharmacokinetics and pharmacodynamics of drugs targeting the dopaminergic system. By using isotopically labeled compounds, researchers can trace the distribution, binding, and clearance of the compound in the brain, providing insights into drug-receptor interactions, efficacy, and the role of dopamine in various psychological and neurological processes. Studies like those conducted by Boer et al. (1991), on atypical antipsychotics including Raclopride, indicate the broader utility of such compounds in exploring drug effects and mechanisms of action in psychiatric disorders (Boer et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Raclopride has been used in trials studying Parkinson Disease . It can be radiolabelled with radioisotopes and used as a tracer for in vitro imaging as well as in vivo imaging positron emission tomography (PET) . This allows the non-invasive assessment of the binding capacity of the cerebral D2 dopamine receptor, which can be useful for the diagnosis of movement disorders . Future research may continue to explore these applications.
Eigenschaften
IUPAC Name |
3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUETSTZABOFM-PODUPYNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raclopride-d5 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)